パルテノライド

概要

説明

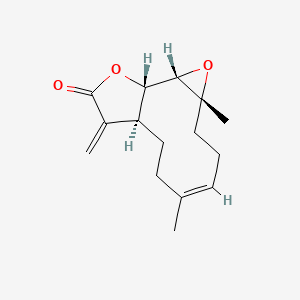

Parthenolide is a germacrane sesquiterpene lactone . It is available in ample amounts from the traditional medical plant feverfew (Tanacetum parthenium) . It acts as a covalently reactive compound and displays anti-inflammatory, redox-modulating, and epigenetic activities . It also exhibits selective cytotoxicity towards cancer stem and progenitor cells .

Synthesis Analysis

Parthenolide has been synthesized through various methods. For instance, a series of novel C-9 and C-14 modified parthenolide analogs were synthesized through chemical enzymatic synthesis . Another study describes the ene reaction of acylnitroso intermediates with parthenolide leading to the regioselective and stereoselective synthesis of new derivatives .

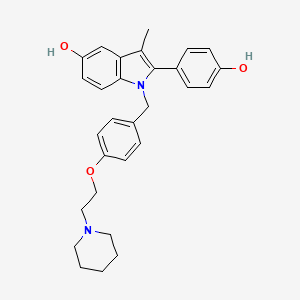

Molecular Structure Analysis

Parthenolide has the chemical structure of C15H20O3 . It contains an α-methylene-γ-lactone ring and epoxide group, which are able to interact with nucleophilic sites of biological molecules .

Chemical Reactions Analysis

Parthenolide acts as a covalently reactive compound . It has been found to modulate microtubule dynamics by interfering with the detyrosination of α-tubulin, a specific posttranslational modification of the cytoskeleton .

科学的研究の応用

抗炎症作用

パルテノライドは、抗炎症作用で知られています . 共有結合性反応化合物として作用し、抗炎症効果を示します .

抗がん作用

パルテノライドは抗がん作用を示します . 白血病幹細胞(LSCs)、乳がん幹細胞、前立腺腫瘍開始因子など、がん幹細胞(CSC)のアポトーシスを誘導します . また、がん幹細胞および前駆細胞に対して選択的な細胞毒性を示します .

抗白血病作用

パルテノライドは、急性骨髄性白血病(AML)における白血病幹細胞(LSCs)を標的とし、ROSレベルとがん細胞の抗増殖活性を調節することが示唆されています .

抗菌作用

最近の研究では、パルテノライドは、特にグラム陽性菌に対して抗菌作用があることが示されています .

酸化還元調節作用

パルテノライドは酸化還元調節作用を示します . 共有結合性反応化合物として作用し、酸化還元調節効果を示します .

エピジェネティック活性

パルテノライドはエピジェネティック活性も示します . 共有結合性反応化合物として作用し、エピジェネティック活性も示します .

創薬のための構造修飾

現在の研究は、パルテノライドの構造修飾に焦点を当て、改変がどのように生物活性を影響するかを探求しています . この研究は、パルテノライドの構造修飾とその生物学的機能への対応する影響に関する最近の研究の概要を提供することを目的としています .

微小管動態の調節

パルテノライドは、細胞骨格の特異的な翻訳後修飾であるα-チューブリンの脱チロシン化を阻害することで、微小管動態を調節することがわかりました .

作用機序

Target of Action

Parthenolide, a sesquiterpene lactone, primarily targets the Nuclear Factor kappa B (NF-κB) , a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. It also targets p53 , a tumor suppressor protein , and Heat Shock Protein 72 (Hsp72) . Additionally, it has been reported to inhibit DNMT1 , a DNA methyltransferase .

Mode of Action

Parthenolide interacts with its targets primarily through inhibition . It inhibits the activation of NF-κB , leading to a decrease in the expression of NF-κB regulated genes. It also activates p53 , which can lead to cell cycle arrest and apoptosis. Parthenolide can directly inhibit DNMT1 or repress its expression by targeting transcriptional factor Sp1 binding to the DNMT1 promoter . Furthermore, it has been found to modify Hsp72 .

Safety and Hazards

将来の方向性

Parthenolide has attracted significant attention due to its versatile pharmacological potential . It has been widely used as a herbal medicine for various health conditions . Understanding the pharmacologic properties of Parthenolide will assist in developing its therapeutic application for medical conditions, including arthritis, osteolysis, periodontal disease, cancers, and COVID-19-related disease .

生化学分析

Biochemical Properties

Parthenolide interacts with various enzymes, proteins, and other biomolecules. It induces apoptosis in cancer stem cells (CSC), including leukemic stem cells (LSCs), breast cancer stem cells, and prostate tumor initiators . Parthenolide inhibits nuclear factor kappa-B (NF-κB), activates p53, and disrupts the redox balance in LSCs .

Cellular Effects

Parthenolide has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Parthenolide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Parthenolide can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Feverfew (Tanacetum parthenium)", "Ethanol", "Diethyl Ether", "Hydrochloric Acid", "Sodium Hydroxide", "Sodium Chloride", "Magnesium Sulfate", "Chloroform", "Acetic Anhydride", "Pyridine", "Methanol", "Sodium Borohydride", "Acetic Acid", "Hydrogen Peroxide", "Sodium Carbonate", "Methanesulfonic Acid", "Dimethylformamide", "Triethylamine", "Methanol", "Acetic Acid", "Acetone", "Sodium Hydroxide", "Hydrochloric Acid", "Sodium Sulfate", "Water" ], "Reaction": [ "Extraction of Parthenolide from Feverfew using Ethanol and Diethyl Ether", "Hydrolysis of Parthenolide using Hydrochloric Acid and Sodium Hydroxide to obtain Parthenolide Acid", "Conversion of Parthenolide Acid to Parthenolide using Sodium Hydroxide and Chloroform", "Acetylation of Parthenolide using Acetic Anhydride and Pyridine", "Reduction of Acetylated Parthenolide using Sodium Borohydride and Acetic Acid to obtain Dihydro-Parthenolide", "Epoxidation of Dihydro-Parthenolide using Hydrogen Peroxide and Sodium Carbonate to obtain Epoxide-Parthenolide", "Cyclization of Epoxide-Parthenolide using Methanesulfonic Acid and Dimethylformamide to obtain Parthenolide", "Purification of Parthenolide using Triethylamine, Methanol, Acetic Acid, Acetone, Sodium Hydroxide, Hydrochloric Acid, Sodium Sulfate, and Water" ] } | |

CAS番号 |

20554-84-1 |

分子式 |

C15H20O3 |

分子量 |

248.32 g/mol |

IUPAC名 |

(4R)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one |

InChI |

InChI=1S/C15H20O3/c1-9-5-4-8-15(3)13(18-15)12-11(7-6-9)10(2)14(16)17-12/h5,11-13H,2,4,6-8H2,1,3H3/t11?,12?,13?,15-/m1/s1 |

InChIキー |

KTEXNACQROZXEV-CDKPOMLUSA-N |

異性体SMILES |

CC1=CCC[C@@]2(C(O2)C3C(CC1)C(=C)C(=O)O3)C |

SMILES |

CC1=CCCC2(C(O2)C3C(CC1)C(=C)C(=O)O3)C |

正規SMILES |

CC1=CCCC2(C(O2)C3C(CC1)C(=C)C(=O)O3)C |

外観 |

Solid powder |

その他のCAS番号 |

20554-84-1 |

ピクトグラム |

Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

parthenolide parthenolide, (1aR-(1aR*,4E,7aS*,10aS*,10bR*))-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

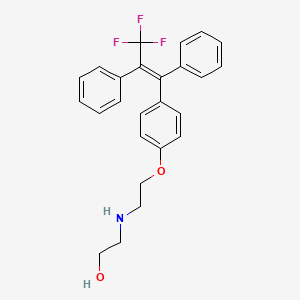

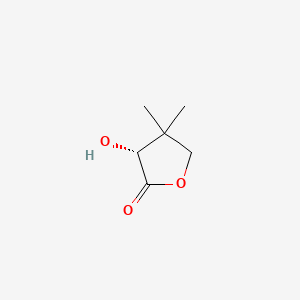

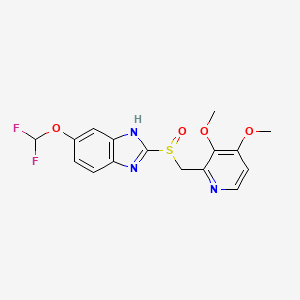

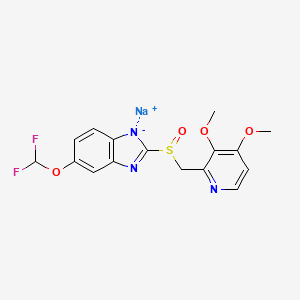

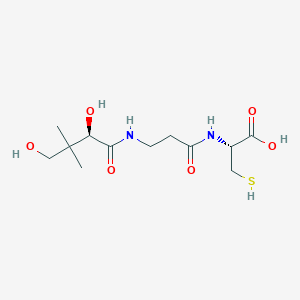

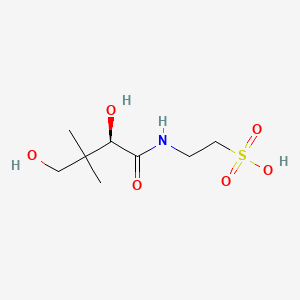

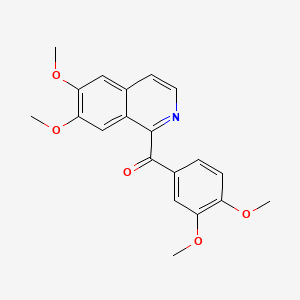

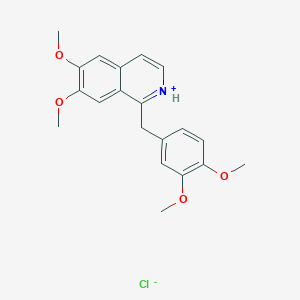

Feasible Synthetic Routes

Q & A

A: Parthenolide, a sesquiterpene lactone found in feverfew (Tanacetum parthenium), exhibits its biological activity primarily by interacting with cellular proteins through Michael addition. [, , , , , , , ]. One of its well-studied targets is the nuclear factor-kappaB (NF-κB) pathway. Parthenolide inhibits NF-κB activation by preventing the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of its target genes involved in inflammation, cell survival, and proliferation [, , , , , , , , , , , , , , , , ]. This interaction leads to downstream effects such as:

- Reduced inflammation: By suppressing NF-κB, parthenolide decreases the expression of pro-inflammatory cytokines, chemokines, and enzymes [, , , ].

- Increased apoptosis: Parthenolide promotes apoptosis in cancer cells through multiple mechanisms, including caspase activation, upregulation of pro-apoptotic proteins, and downregulation of anti-apoptotic proteins [, , , , , , ].

- Cell cycle arrest: Parthenolide induces cell cycle arrest at various phases depending on the cell type, preventing cancer cell proliferation [, , ].

- Inhibition of angiogenesis: Parthenolide disrupts the formation of new blood vessels, limiting tumor growth and metastasis [, , ].

- Sensitization to chemotherapy and radiotherapy: Parthenolide enhances the efficacy of conventional cancer treatments by inhibiting pro-survival pathways and promoting apoptosis [, , ].

ANone:

ANone: Parthenolide stability is influenced by environmental factors:

- pH: Relatively stable at pH 5-7, degrades at pH < 3 or > 7 [].

- Temperature & Humidity: Degradation accelerates with increasing temperature and humidity; remains stable for 6 months at 5°C/31% RH, but degrades significantly (∼40%) at 50°C/31% RH over the same period [].

- Excipients: Exhibits good compatibility with common excipients in a 3-week screening under stressed conditions [].

A: Parthenolide is known to be unstable under certain conditions []. To improve its stability, solubility, and bioavailability, several strategies can be employed:

- Formulation approaches:

ANone: Parthenolide has shown promising anticancer activity in various in vitro and in vivo models:

- In vitro studies: Parthenolide effectively inhibits the growth of various cancer cell lines, including melanoma [], pancreatic cancer [, ], leukemia [, ], glioblastoma [, ], and prostate cancer [, , ]. It induces apoptosis, cell cycle arrest, and inhibits cell migration and invasion in these cell lines.

- Animal models: Parthenolide demonstrates antitumor activity in xenograft models of various cancers, including breast cancer [], multiple myeloma [], and primary effusion lymphoma []. It reduces tumor growth, prolongs survival, and inhibits metastasis in these models.

ANone: While Parthenolide exhibits promising anticancer activities, toxicological information is crucial. Studies have shown:

ANone: Various analytical methods are employed to study parthenolide:

- High-performance liquid chromatography (HPLC): Widely used for quantification of parthenolide in plant material and pharmaceutical formulations [, , ]. Different detection methods, such as UV and mass spectrometry, can be coupled with HPLC for improved sensitivity and selectivity.

- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to confirm the structure and study the interactions of parthenolide with its targets [].

A: Parthenolide exhibits limited water solubility, potentially impacting its bioavailability and therapeutic efficacy []. Dissolution studies help understand the rate at which it dissolves in different media, which can be improved by various formulation strategies []. Enhanced solubility is crucial for achieving optimal therapeutic concentrations at the target site.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。